Nargenicin

Overview

Description

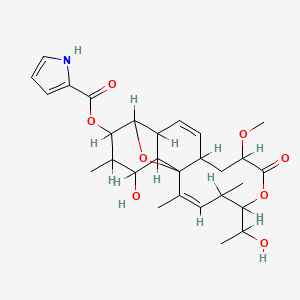

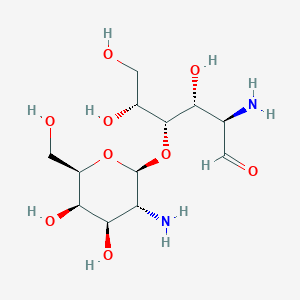

Nargenicin A1 is an antibacterial polyketide macrolide produced by Nocardia sp. CS682. It was first reported as antibioticum CP-47,444 from cultures of Nocardia argentinensis in 1977. The molecular structure of Nargenicin A1 includes a characteristic cis-fused octalin ring system . This compound exhibits potent antibacterial activity against Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) .

Synthesis Analysis

To enhance Nargenicin A1 production, researchers have employed a combination of strategies, including synthetic biology , metabolic engineering , and statistical media optimization . By increasing the pool of precursors and utilizing an engineered strain (Nocardia sp. ACC18) along with glucose and glycerol supplementation, Nargenicin A1 production was enhanced approximately 7.1-fold compared to the wild-type strain Nocardia sp. CS682 .

Molecular Structure Analysis

Chemical Reactions Analysis

Scientific Research Applications

Anti-Angiogenesis

Nargenicin A1 and its analogs have been found to inhibit angiogenesis, which is the formation of new blood vessels . This is particularly important in the context of cancer treatment, as angiogenesis plays a crucial role in the growth, metastasis, and progression of solid tumors . The compound 23-demethyl 8,13-deoxynargenicin, a novel Nargenicin A1 analog, has been found to effectively inhibit in vitro angiogenic characteristics .

Inhibition of VEGF/VEGFR2 Signaling

The antiangiogenic properties of Nargenicin A1 analogs are related to the downregulation of VEGF/VEGFR2-mediated downstream signaling pathways . This pathway is critical for angiogenesis, and its inhibition can help control the growth and spread of tumors .

Suppression of MMP-2 and MMP-9 Expression

Nargenicin A1 analogs have been found to suppress the expression of matrix metalloproteinase (MMP)-2 and MMP-9 in human umbilical vein endothelial cells . These enzymes play a role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis .

Blocking of HIF-1α/VEGF Pathway in Tumor Cells

Nargenicin A1 analogs have been found to decrease the in vitro AGS gastric cancer cell-induced angiogenesis of human umbilical vein endothelial cells by blocking hypoxia-inducible factor-1α (HIF-1α) and VEGF expression in AGS cells . This suggests that Nargenicin A1 could be a promising antiangiogenic agent targeting both VEGF/VEGFR2 signaling in endothelial cells and HIF-1α/VEGF pathway in tumor cells .

Antibacterial Activity

Nargenicin A1 is an effective antibacterial compound produced by Nocardia sp. CS682 . It exhibits significant activity against various Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA), while possessing lower cytotoxicity than macrolide antibiotics such as erythromycin and spiramycin .

Enhanced Production through Synthetic Biology

The production of Nargenicin A1 has been enhanced using a synthetic biology platform . This approach involves the use of metabolic engineering and statistical media optimization strategies to increase the yield of Nargenicin A1 .

Mechanism of Action

Target of Action

Nargenicin primarily targets the replicative DNA polymerase, DnaE1 , in bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . This enzyme is crucial for DNA replication, making it an essential component for bacterial proliferation and survival.

Mode of Action

Nargenicin binds to the DnaE1 polymerase, inhibiting its activity. This binding induces a DNA damage response, effectively halting DNA replication and leading to bacterial cell death . The compound’s interaction with DnaE1 disrupts the normal function of the enzyme, preventing the synthesis of new DNA strands.

Biochemical Pathways

The inhibition of DnaE1 by Nargenicin affects the DNA replication pathway . This disruption leads to the activation of the DNA damage response pathways, which include the SOS response in bacteria. The downstream effects include cell cycle arrest and apoptosis in bacterial cells .

Pharmacokinetics

Nargenicin’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and efficacy. The compound is known to be effective at low concentrations against gram-positive bacteria . .

Result of Action

At the molecular level, Nargenicin’s inhibition of DNA polymerase leads to the cessation of DNA synthesis. This results in the accumulation of DNA damage and ultimately bacterial cell death. At the cellular level, this manifests as the inhibition of bacterial growth and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence Nargenicin’s stability and efficacy. For instance, the compound’s antibacterial activity is more pronounced in environments that favor the stability of its macrolide structure. Additionally, the presence of efflux pumps in some bacterial strains can reduce the compound’s efficacy by expelling it from the bacterial cells .

Nargenicin’s unique mechanism of action and its potent activity against resistant bacterial strains make it a valuable antibiotic, especially in the fight against multi-drug resistant infections.

: Nargenicin - Wikipedia : DNA-Dependent Binding of Nargenicin to DnaE1 Inhibits Replication in …

properties

IUPAC Name |

[(18Z)-6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUSSARNQQYBKH-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C(\C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO8 | |

| Record name | Nargenicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nargenicin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nargenicin A | |

CAS RN |

70695-02-2 | |

| Record name | NARGENICIN A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of nargenicin's antibacterial activity?

A1: Nargenicin primarily targets the bacterial DNA polymerase DnaE1. []

Q2: How does nargenicin interact with DnaE1?

A2: Nargenicin exhibits DNA-dependent binding to DnaE1, meaning it requires the presence of DNA to bind effectively. [] Cryo-electron microscopy studies revealed that nargenicin wedges itself between the terminal base pair of the DNA and the polymerase, occupying the binding sites for both the incoming nucleotide and templating base. [] This interaction effectively blocks DNA replication, leading to bacterial cell death.

Q3: Does nargenicin's interaction with DnaE1 differ across bacterial species?

A3: Yes, research suggests variations in the DNA binding affinity of DnaE1 across bacterial species may contribute to the spectrum of nargenicin's antibacterial activity. []

Q4: Beyond its antibacterial activity, what other biological effects has nargenicin demonstrated?

A4: Nargenicin A1 has shown promising anti-inflammatory and antioxidant effects. [] In LPS-stimulated macrophages and zebrafish models, nargenicin A1 reduced the release of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2. [] It also attenuated the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1. [] These anti-inflammatory effects are linked to the inhibition of the NF-κB signaling pathway. []

Q5: Does nargenicin exhibit anticancer activity?

A5: Yes, research on a novel nargenicin A1 analog, 23-demethyl 8,13-deoxynargenicin (compound 9), showed potent antitumor activity. [, , ] In human gastric adenocarcinoma (AGS) cells, compound 9 induced G2/M cell cycle arrest, apoptosis, and autophagy. [] Further investigation revealed that compound 9 inhibits angiogenesis, a crucial process in tumor growth and metastasis, by downregulating both the endothelial VEGF/VEGFR2 signaling pathway and the tumor HIF-1α/VEGF pathway. []

Q6: What is the specific molecular target of compound 9's anticancer activity?

A6: Compound 9 specifically targets cyclophilin A (CypA), a protein involved in various cellular processes, including cell cycle regulation, apoptosis, and angiogenesis. [] Compound 9 downregulates CypA expression, leading to the suppression of the CD147-mediated MAPK signaling pathway and the PI3K/AKT/mTOR pathway. []

Q7: What spectroscopic data is available for nargenicin A1?

A7: The research papers discuss using various spectroscopic techniques to characterize nargenicin A1 and its derivatives. These techniques include:

- Nuclear Magnetic Resonance (NMR): Used to determine the structure, stereochemistry, and biosynthetic origins of nargenicin A1. [, , , , , , ]

- Mass Spectrometry (MS): Employed to confirm the molecular weight and identify intermediates in the biosynthetic pathway of nargenicin A1. [, ]

Q8: How do structural modifications impact the biological activity of nargenicin?

A8: Research on nargenicin analogs highlights the importance of specific structural features for its biological activity:

- Ether bridge: The presence of an ether bridge in the cis-decalin moiety is crucial for nargenicin's antibacterial activity. [, ]

- Hydroxyl Groups: Selective blocking of hydroxyl groups at positions 9, 11, and 18 in nodusmicin (a related macrolide) and positions 11 and 18 in nargenicin A1 yielded analogs with retained antibacterial activity. []

- Methylation: Removing the methyl group at the 23 position of nargenicin A1 to create 23-demethyl 8,13-deoxynargenicin (compound 9) enhanced its anticancer and anti-angiogenic properties. [, ]

Q9: What is known about the biosynthesis of nargenicin A1?

A10: Nargenicin A1 biosynthesis involves a polyketide synthase (PKS) pathway. [, , , ] The PKS assembles the macrolide ring using acetate and propionate units. [, , ] A key step is the formation of the ether bridge in the cis-decalin moiety, catalyzed by an iron-α-ketoglutarate-dependent dioxygenase enzyme. []

Q10: Can metabolic engineering enhance nargenicin A1 production?

A10: Yes, research has demonstrated successful strategies for enhancing nargenicin A1 production in Nocardia sp. CS682:

- Precursor Supplementation: Supplementing the culture medium with precursors like methyl oleate, sodium propionate, and sodium acetate significantly increased nargenicin A1 production. []

- Overexpression of Biosynthetic Genes: Overexpressing genes involved in the biosynthesis of precursors, such as S-adenosylmethionine synthetase (MetK) and acetyl-CoA carboxylase complex (AccA2 and AccBE), also enhanced nargenicin A1 production. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)

![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)

![6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1233705.png)

![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide](/img/structure/B1233706.png)